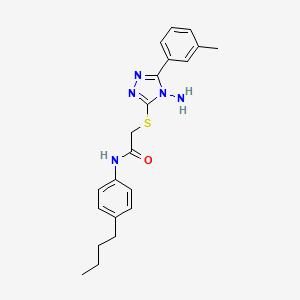

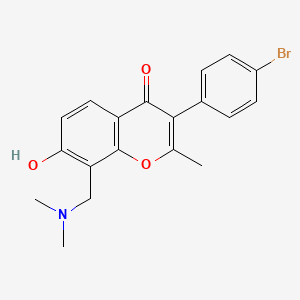

2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multi-step processes involving:

Step 1: : Nitration of 4-bromotoluene to obtain 4-bromo-3-nitrotoluene.

Step 2: : Alkylation of 4-bromo-3-nitrotoluene with 4-ethylphenyl-2-bromoethanone.

Step 3: : Cyclization with thiourea to form the benzothiadiazine ring.

Step 4: : Oxidation to achieve the final dioxide structure. Each step demands precise control of temperature, pH, and reagents.

Industrial Production Methods: : Scaling up these reactions for industrial purposes involves optimizing the yield and purity, usually achieved through:

Continuous Flow Synthesis: : Ensuring consistent reaction conditions.

Automated Reaction Systems: : Reducing human error and contamination.

Quality Control: : Rigorous testing of intermediates and final product.

Types of Reactions

Oxidation: : The nitro group can be reduced to an amine.

Reduction: : The sulfone can be converted back to a sulfide.

Substitution: : Halogenation at the ethyl or benzyl positions.

Common Reagents and Conditions

Oxidation: : Sodium hypochlorite, Hydrogen peroxide.

Reduction: : Iron filings, Sodium dithionite.

Substitution: : Bromine, Chlorine under acidic conditions.

Major Products Formed

Amines: : From the reduction of the nitro group.

Thiadiazines: : Various substitutions on the ring.

Chemistry

Building Block: : For the synthesis of more complex molecules.

Reactivity Studies: : Understanding reaction mechanisms and kinetics.

Biology

Enzyme Inhibition: : As a potential inhibitor for specific enzymes.

Bioassays: : Used in cell-based assays to study biochemical pathways.

Medicine

Drug Development: : Investigated for potential therapeutic properties.

Pharmacokinetics: : Studies on absorption, distribution, metabolism, and excretion.

Industry

Material Science: : Possible applications in the development of polymers and resins.

Catalysis: : Potential use as a catalyst or catalyst precursor.

Mécanisme D'action

The compound acts primarily through:

Enzyme Binding: : Interacting with active sites to inhibit enzyme activity.

Signal Pathways: : Modulating biochemical signaling pathways.

Reactive Species: : Generating reactive intermediates that affect cellular functions.

Comparaison Avec Des Composés Similaires

Compared to other benzothiadiazines, 2-(4-ethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide stands out due to its:

Unique Functional Groups: : Enhancing its reactivity and versatility.

Stability: : More stable under various environmental conditions.

Similar Compounds

2-(4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .

2-(4-ethylphenyl)-4-(3-chlorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-2-16-10-12-18(13-11-16)24-22(26)23(15-17-6-5-7-19(14-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQMMKGVHZJSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2589575.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2589578.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2589579.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)

![Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2589582.png)

![N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2589583.png)

![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)

![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)

![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)